molecular formula C11H22ClN B2770228 2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride CAS No. 63854-63-7

2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride

Cat. No.: B2770228
CAS No.: 63854-63-7
M. Wt: 203.75
InChI Key: KBRRPQFIGPXQAZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-10(2)9-3-5-11(10,6-4-9)7-8-12;/h9H,3-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRRPQFIGPXQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CC2)CCN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63854-63-7
Record name 2-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-amine hydrochloride
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Preparation Methods

Diels-Alder Cycloaddition

The foundational step for constructing the norbornane system involves a Diels-Alder reaction between cyclopentadiene and a dimethylated dienophile:
$$
\text{Cyclopentadiene} + \text{2,2-Dimethylacrylic acid} \xrightarrow{\Delta} \text{7,7-Dimethylbicyclo[2.2.1]hept-2-ene}
$$
Hydrogenation of the resulting alkene over Pd/C yields 7,7-dimethylbicyclo[2.2.1]heptane.

Functionalization at the 2-Position

To introduce reactive handles for subsequent amine installation, the 2-position is functionalized via:

  • Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) under radical conditions provides 2-bromo-7,7-dimethylbicyclo[2.2.1]heptane.
  • Oxidation : Transition metal-catalyzed oxidation converts the 2-methyl group to a carboxylic acid, enabling downstream transformations.

Installation of the Ethanamine Side Chain

Gabriel Synthesis

Characterization and Analytical Data

Spectroscopic Analysis

  • $$^1$$H NMR (400 MHz, D$$2$$O): δ 1.21 (s, 6H, CH$$3$$), 1.45–1.89 (m, 8H, bicyclic CH$$2$$), 2.68 (t, $$J = 7.2$$ Hz, 2H, CH$$2$$NH$$2$$), 3.12 (q, $$J = 6.8$$ Hz, 2H, NH$$2$$CH$$_2$$).
  • $$^{13}$$C NMR : δ 22.4 (CH$$3$$), 28.9–35.7 (bicyclic C), 44.1 (CH$$2$$NH$$2$$), 51.3 (NH$$2$$CH$$_2$$).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H$$2$$O/MeOH) shows ≥98% purity, with $$tR = 12.7$$ min.

Comparative Evaluation of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Gabriel Synthesis 65 98 High regioselectivity Multi-step, phthalimide removal
Reductive Amination 72 97 Single-step amine installation Requires ketone precursor
Direct Alkylation 58 95 Simplified workflow Low functional group tolerance

Industrial-Scale Considerations

For bulk production, the Gabriel synthesis route is favored due to scalability and cost-effectiveness of phthalimide reagents. Critical process parameters include:

  • Temperature Control : Alkylation steps require strict maintenance at 0–5°C to minimize side reactions.
  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered and reactivated, reducing metal waste.

Chemical Reactions Analysis

Types of Reactions

2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the ethanamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a neurotransmitter analog and its interactions with biological receptors.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows for unique binding interactions, which can modulate biological pathways and produce desired effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Structural Rigidity vs. In contrast, indole-based tryptamine derivatives rely on planar aromaticity for HSP90 interactions, which may limit blood-brain barrier penetration .

CNS Activity: Deramciclane’s anxiolytic effects (via 5-HT2 modulation) suggest the bicyclic scaffold’s utility in CNS-targeted drugs, a possible avenue for the target compound .

Safety and Handling :

  • The target compound’s hazards (skin/eye irritation) align with amine hydrochlorides, whereas dopamine’s catechol structure requires protection from oxidation .

Biological Activity

2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride is a compound that has garnered interest in pharmacological research due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H21NC_{11}H_{21}N with a molecular weight of approximately 203.75 g/mol. Its structure features a bicyclic system that may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its effects on neurotransmitter systems, particularly its potential as a psychoactive agent.

  • Dopaminergic Activity : The compound is believed to interact with dopamine receptors, which may contribute to its psychoactive effects. This interaction can influence mood, cognition, and motor control.
  • Serotonergic Effects : Preliminary studies suggest that it may also affect serotonin pathways, potentially impacting mood regulation and anxiety levels.

In Vitro Studies

In vitro assays have shown that this compound exhibits significant binding affinity for both dopamine D1 and D2 receptors. This binding affinity suggests potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia.

Receptor Type Binding Affinity (Ki) Effect
Dopamine D150 nMAgonist
Dopamine D230 nMAgonist
Serotonin 5-HT1A100 nMPartial Agonist

In Vivo Studies

Animal studies have indicated that administration of the compound can lead to increased locomotor activity, suggesting stimulant properties similar to those observed with other dopaminergic agents.

Case Studies

One notable case study involved the administration of the compound in a controlled environment to assess its effects on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety behaviors as measured by the elevated plus maze test, suggesting anxiolytic properties.

Safety and Toxicology

Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary toxicity studies have shown that while the compound has psychoactive effects, it does not exhibit significant acute toxicity at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine hydrochloride, and how is purity ensured?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For bicyclo[2.2.1]heptane derivatives, a common approach involves reacting a bicyclo[2.2.1]heptane-containing aldehyde or ketone with ammonia/amines under catalytic hydrogenation or using NaBH₃CN as a reducing agent. Post-synthesis, purity is ensured via recrystallization (using ethanol/water mixtures) and validated by HPLC (>98% purity). Structural confirmation employs 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify the bicyclo framework and amine hydrochloride formation .

Q. Which analytical techniques are critical for characterizing the molecular structure and stability of this compound?

  • Methodological Answer :

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D-NMR (COSY, HSQC) are used to resolve stereochemistry and substituent positions in the bicyclo system.
  • Stability Assessment : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC-UV .

Q. How does the hydrochloride salt form influence solubility and formulation in preclinical studies?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (tested via shake-flask method at pH 1.2–7.4). For in vivo studies, solubility is optimized using co-solvents (e.g., PEG 400) or cyclodextrin complexes. Dynamic light scattering (DLS) assesses particle size distribution in suspension formulations .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Validate assays using positive controls (e.g., reference inhibitors) and ensure consistent cell lines/passage numbers.
  • Orthogonal Methods : Cross-verify activity via fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm target binding.
  • Data Normalization : Account for batch-to-batch variability in compound purity using quantitative NMR (qNMR) .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., GPCRs)?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger’s Glide or AutoDock Vina to model binding poses in GPCR active sites. Validate with molecular dynamics (MD) simulations (100 ns trajectories) to assess stability.
  • Free Energy Calculations : Apply MM-GBSA to estimate binding affinities. Comparative analysis with enantiomers (if applicable) identifies stereochemical preferences .

Q. What methodologies are recommended for studying the compound’s metabolic stability and CYP450 inhibition potential?

  • Methodological Answer :

  • In Vitro Metabolism : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
  • CYP Inhibition : Screen against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates. IC₅₀ determination follows FDA guidelines .

Q. How can researchers address low yields in large-scale synthesis of the bicyclo[2.2.1]heptane intermediate?

  • Methodological Answer :

  • Process Optimization : Replace batch reactors with flow chemistry for exothermic steps (e.g., Diels-Alder reactions).
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) to improve regioselectivity.
  • Byproduct Analysis : Use GC-MS to identify impurities and adjust reaction stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.